
3-Fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom at the 3-position, an isobutyl group at the 4-position, and a carboxylic acid group at the 2-position of the pyridine ring. Fluorinated pyridines are of significant interest in medicinal chemistry due to their potential biological activities and their ability to modulate the physicochemical properties of molecules.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated reagents and appropriate catalysts under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation, alkylation, and carboxylation reactions. The choice of reagents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
3-Fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The fluorine atom and other substituents on the pyridine ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups onto the pyridine ring.
科学的研究の応用
3-Fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. Additionally, the isobutyl group and carboxylic acid moiety can modulate the compound’s solubility, stability, and overall pharmacokinetic properties.
類似化合物との比較
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid: Another fluorinated pyridine derivative with different substitution patterns and potentially distinct biological activities.
2-Pyridinecarboxylic acid: A simpler pyridine derivative without fluorine or isobutyl groups, used as a reference compound in various studies.
Uniqueness
3-Fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and potential biological activities. The presence of the fluorine atom enhances its metabolic stability and binding interactions, while the isobutyl group contributes to its lipophilicity and overall molecular profile.
特性
分子式 |
C10H12FNO2 |
|---|---|
分子量 |
197.21 g/mol |
IUPAC名 |
3-fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12FNO2/c1-6(2)5-7-3-4-12-9(8(7)11)10(13)14/h3-4,6H,5H2,1-2H3,(H,13,14) |
InChIキー |
FKMYKLIVJNTQSV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(C(=NC=C1)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



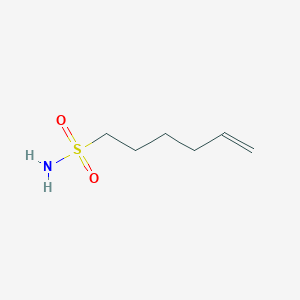

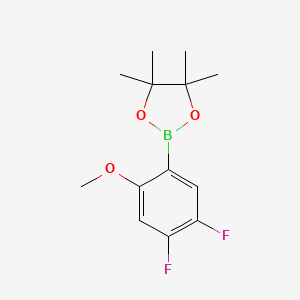
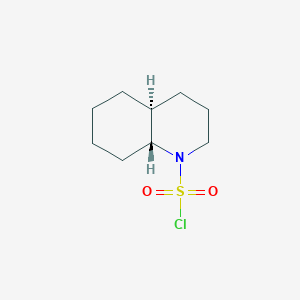
![4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B13501828.png)
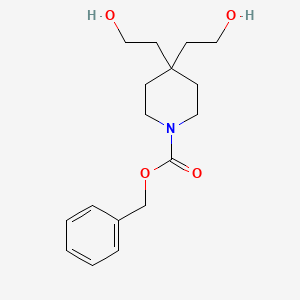

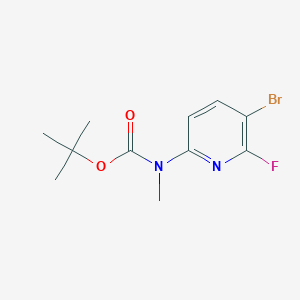
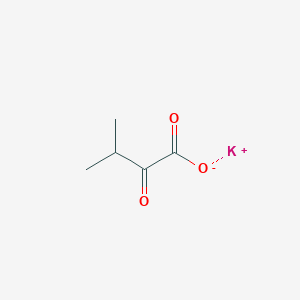
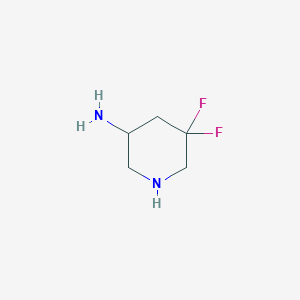
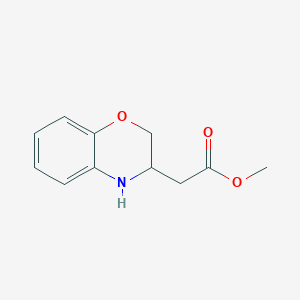
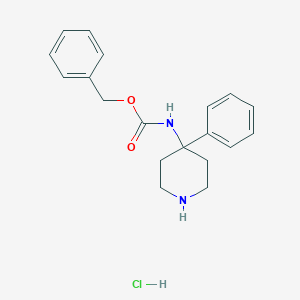
![4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid](/img/structure/B13501899.png)
